((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Overview
Description
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a methyl group and two hydroxyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol typically involves the use of chiral precursors and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of D-mannitol as a chiral precursor. The process includes several steps such as benzylation, deketalisation, dimesylation, and catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Pyrrolidine-2,5-diones: Important in the synthesis of bioactive molecules.
Uniqueness
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts .
Properties
IUPAC Name |
[(3S,4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZYWMLVAIPHPP-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC[C@H]1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266165 | |
Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186647-99-3 | |
Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186647-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-3-Methyl-3,4-pyrrolidinedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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